molecular formula C27H26N2O5S B2496868 N-(2,6-dimethylphenyl)-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941936-63-6

N-(2,6-dimethylphenyl)-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2496868
CAS No.: 941936-63-6
M. Wt: 490.57
InChI Key: QAVFZSACMASACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an anthraquinone core modified with a sulfonamide group, a butanamide chain, and a 2,6-dimethylphenyl substituent. The anthraquinone moiety provides a planar aromatic system with electron-deficient properties, while the sulfonamide and butanamide groups introduce hydrogen-bonding capabilities and structural flexibility.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-17-8-6-9-18(2)25(17)28-24(30)12-7-15-29(3)35(33,34)19-13-14-22-23(16-19)27(32)21-11-5-4-10-20(21)26(22)31/h4-6,8-11,13-14,16H,7,12,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVFZSACMASACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H23N2O6SC_{28}H_{23}N_2O_6S, with a molecular weight of 632.56 g/mol. It features a complex structure that includes a sulfonamide group and an anthracene derivative, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been studied for its effects on:

  • p38 MAP Kinase Inhibition : This compound exhibits potent inhibition of the p38 MAP kinase pathway, which is crucial in inflammatory responses and cytokine production. Inhibition of this pathway can lead to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, making it a potential candidate for treating autoimmune diseases .
  • Antioxidant Activity : The presence of the anthracene moiety suggests that the compound may also possess antioxidant properties, which can mitigate oxidative stress within cells.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound significantly reduced TNFα production in vitro, indicating its potential as an anti-inflammatory agent .
    • The compound was also shown to inhibit cell proliferation in cancer cell lines, suggesting possible anticancer properties.
  • In Vivo Studies :
    • In animal models of arthritis, treatment with this compound resulted in reduced inflammation and joint damage, correlating with its in vitro anti-inflammatory effects .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving adjuvant-induced arthritis in rats, administration of N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide resulted in:

  • Reduction in Joint Swelling : A significant decrease in paw swelling was observed compared to control groups.
  • Cytokine Analysis : Serum levels of IL-1β and TNFα were markedly lower in treated animals .

Case Study 2: Anticancer Potential

In another study focused on various cancer cell lines (e.g., breast and colon cancer), the compound exhibited:

  • IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent cytotoxicity.
  • Mechanism of Action : Apoptotic assays revealed that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
p38 MAPK InhibitionReduced TNFα production
Antioxidant ActivityMitigated oxidative stressGeneral Knowledge
Anti-inflammatoryDecreased joint swelling in arthritis model
AnticancerInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Groups

Target Compound
  • Core: 9,10-dioxoanthracene (anthraquinone).
  • Substituents :
    • Sulfonamide group at position 2.
    • N-methylation on the sulfonamide nitrogen.
    • Butanamide chain linked to a 2,6-dimethylphenyl group.
Analogues (Selected Examples)

Compound 10a (): Core: Anthraquinone. Substituents: Pyrazole ring (3-trifluoromethyl, 5-p-tolyl) and sulfonamide. Key Properties: Trifluoromethyl group increases electron-withdrawing effects and lipophilicity. The pyrazole moiety may confer COX-2 inhibitory activity, as it is derived from celecoxib .

Compound 5l (): Core: Anthraquinone. Substituents: 6-Methylpyrimidin-4-yl sulfonamide and carboxamide. High melting point (338°C) suggests strong crystalline packing .

N,N-Diphenyl Anthraquinone Disulfonamide (): Core: Anthraquinone. Substituents: Two phenyl groups on sulfonamide nitrogens. Key Properties: Planar disruption (benzene rings inclined at 50.66–60.60° to anthraquinone plane) and hydrogen-bonding networks (N–H⋯O, C–H⋯O), making it suitable as a fluorescent sensor .

Physical and Functional Properties

Compound Melting Point (°C) Notable Properties Applications (Inferred)
Target Compound Unknown High lipophilicity (2,6-dimethylphenyl), moderate flexibility (butanamide) Drug delivery, fluorescence sensing
Compound 10a Not provided Electron-withdrawing trifluoromethyl group; COX-2 inhibition potential Anti-inflammatory agents
Compound 5l 338.0–338.5 High thermal stability; pyrimidine enhances π-π interactions Biological probes, catalysts
N,N-Diphenyl Derivative Not provided Fluorescent sensor properties (anthraquinone fluorophore, hydrogen bonding) Heavy metal ion detection

Research Findings and Implications

  • Fluorescence Sensing: The N,N-diphenyl derivative () demonstrates anthraquinone’s utility as a fluorophore.
  • Thermal Stability : Compound 5l’s high melting point (338°C) suggests robust crystal packing, likely due to hydrogen bonding and aromatic stacking. The target compound’s butanamide chain may reduce packing efficiency, lowering its melting point .
  • Biological Activity : The pyrazole moiety in 10a highlights the role of heterocycles in targeting enzymes like COX-2. The target compound’s 2,6-dimethylphenyl group may enhance binding to hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.